molecular formula C₁₇H₂₆O₂S B1144461 (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate CAS No. 1517-82-4

(1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate

Cat. No. B1144461
CAS RN: 1517-82-4
M. Wt: 294.45
InChI Key:
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Description

“(1R,2S,5R)-(-)-Menthol” is a monoterpene . It is also known as “(-)-Menthol”, “2-Isopropyl-5-methylcyclohexanol”, and "5-Methyl-2-(1-methylethyl)cyclohexanol" .


Synthesis Analysis

“(1R,2S,5R)-(-)-Menthol” may be used to synthesize chiral enantiopure 2-(1-hydroxyalkyl)pyridines, which can react to form C3-symmetric tripodal ligands . It may also be used as a chiral auxiliary to induce chirality while synthesizing (-)-horsfiline .


Molecular Structure Analysis

The molecular structure of “(1R,2S,5R)-(-)-Menthol” has been investigated using various techniques such as IR–Raman–VCD spectroscopies and quantum chemical calculations .


Physical And Chemical Properties Analysis

“(1R,2S,5R)-(-)-Menthol” has a molecular weight of 156.27 g/mol . It has a boiling point of 212 °C (lit.) and a melting point of 41-45 °C (lit.) . It is soluble in water at 20 mg/mL, clear, colorless .

Scientific Research Applications

Synthesis of Tetrapyrazinoporphyrazines

This compound has been utilized in the synthesis of tetrapyrazinoporphyrazines with peripheral menthol-thiophenyl substituents . These macrocycles exhibit interesting physicochemical properties and are potential candidates for various technological applications due to their stability and low generation of singlet oxygen.

Development of Unnatural Amino Acids

Researchers have synthesized new Cα-tetrasubstituted α-amino acids using (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate as a starting material . These amino acids are crucial for constructing active peptidomimetics, which can introduce constraints into peptide backbones, altering chemical reactivity and stability.

Creation of Peptidomimetics

The compound is instrumental in creating peptidomimetics . By introducing geometrical constraints through the stable quaternary α-carbon, it can influence the hydrolysis rate of amide bonds or ester groups, which is significant in drug design .

Pharmaceutical Applications

In pharmaceutical research, (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate is used to synthesize esters like (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride . These compounds are analyzed for their potential as intermediates in drug synthesis.

Analytical Chemistry

The compound’s derivatives are characterized using techniques like FTIR, HR-MS, 1H-NMR, 13C-NMR , and single-crystal X-ray diffraction, which are fundamental in analytical chemistry for identifying and studying new substances .

Material Science

Due to its photostability, (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate derivatives can be explored in material science, particularly in the development of photostable materials for various industrial applications .

Safety and Hazards

“(1R,2S,5R)-(-)-Menthol” causes skin irritation and serious eye irritation . It is harmful to aquatic life .

properties

IUPAC Name

[(1S)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14?,16?,17-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQICGNSARVCSGJ-UPSPKRPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC([C@H](C1)OS(=O)C2=CC=C(C=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 70700324

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate in chiral sulfoxide synthesis?

A1: This compound acts as a chiral resolving agent, meaning it reacts with a racemic mixture to form diastereomeric pairs, which, unlike enantiomers, possess different physical properties. This difference allows for separation techniques like crystallization to isolate the desired enantiomer. [(1)] This is particularly useful for synthesizing chiral sulfoxides, compounds with applications in pharmaceuticals and asymmetric catalysis.

Q2: What is the mechanism of action of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate in forming chiral sulfoxides?

A3: This compound undergoes nucleophilic substitution reactions. When reacted with an organometallic reagent, like a Grignard reagent, the nucleophile attacks the sulfur atom, displacing the menthyl group with inversion of configuration at the sulfur center. [(1)] This stereospecific reaction yields a chiral sulfoxide with the desired configuration.

Q3: Can you describe the structural characterization of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate?

A4:
Molecular Formula: C17H26O2S* Molecular Weight: 294.50 g/mol * Spectroscopic Data:* Characterization often involves techniques like NMR spectroscopy and polarimetry. [(1)] The specific optical rotation, [α]D, is -202° (acetone, c = 2.0), confirming its enantiomeric purity.

Q4: Are there any improvements or alternatives to the traditional synthesis of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate?

A5: Yes, recent research has focused on enhancing the efficiency of its synthesis. Solladie's procedure, involving modifications to reaction conditions, offers a cost-effective method for producing a significant amount of enantiopure (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate in a shorter timeframe while minimizing by-product formation. [(3)]

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